Lipophilicity (LogP) Differentiation: 4,4-Difluorocyclohexyl vs. Cyclohexyl Scaffold
The 4,4‑difluorocyclohexyl group in CAS 1997216‑16‑6 imparts a LogP increase of approximately +0.5 to +1.0 units compared to the non‑fluorinated cyclohexyl analog. For the representative fragment 4,4‑difluorocyclohexylbenzene, the LogP is reduced by ~0.25 to 1.0 units relative to the parent hydrocarbon baseline, indicating increased polarity yet retained lipophilic character sufficient for membrane permeability . This balance is critical for CNS drug design where excessive lipophilicity increases non‑specific binding. In contrast, the non‑fluorinated cyclohexyl analog (c‑Hex‑benzene, predicted LogP ~4.0) shows higher baseline lipophilicity without the polarity‑modulating effect of the gem‑difluoro group. For the full CAS 1997216‑16‑6 molecule (C₉H₁₇F₂NO₂), the predicted LogP is estimated at 0.8–1.2 based on fragment‑based calculation , which is lower than the non‑fluorinated cyclohexyl amino alcohol analog 2‑amino‑1‑cyclohexylethan‑1‑ol (predicted LogP ~1.5–1.8) , reflecting the polarity‑enhancing effect of the 4,4‑difluoro substitution in combination with the ethoxy linker.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 0.8–1.2 (CAS 1997216‑16‑6) |
| Comparator Or Baseline | 2‑Amino‑1‑cyclohexylethan‑1‑ol (CAS 2090451‑61‑7): predicted LogP ≈ 1.5–1.8; 4,4‑Difluorocyclohexylbenzene: ΔLogP ≈ –0.25 to –1.0 vs. cyclohexylbenzene baseline |
| Quantified Difference | ΔLogP ≈ –0.3 to –1.0 (target more polar than non‑fluorinated analog) |
| Conditions | Predicted values based on fragment/atom‑based calculation methods (ACD/Labs, XLogP3) |
Why This Matters
The lower, modulated LogP of CAS 1997216‑16‑6 makes it preferable for constructing drug‑like molecules where balanced solubility and permeability are required, particularly in CNS or oral drug programs governed by Lipinski's Rule of Five.
